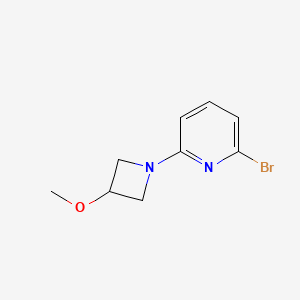
2-chloro-N4-phenylpyrimidine-4,5-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N4-phenylpyrimidine-4,5-diamine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N4-phenylpyrimidine-4,5-diamine typically involves the chlorination of pyrimidine derivatives. One common method includes the use of 2,4-diamino-6-hydroxypyrimidine as a starting material, which is then chlorinated using phosphorus oxychloride. The reaction is quenched with alcohols, and the product is isolated using an organic solvent .
Industrial Production Methods
In industrial settings, the preparation of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and minimize by-products. The use of safer quenching agents and efficient recovery methods are crucial for cost-effective production .
化学反应分析
Types of Reactions
2-chloro-N4-phenylpyrimidine-4,5-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of bases or catalysts to facilitate the reaction.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Catalysts like palladium or copper are employed to promote coupling reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds .
科学研究应用
2-chloro-N4-phenylpyrimidine-4,5-diamine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-chloro-N4-phenylpyrimidine-4,5-diamine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .
相似化合物的比较
Similar Compounds
5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine: This compound is similar in structure but contains a fluorine atom instead of chlorine.
2-chloro-p-phenylenediamine: Another related compound, differing in the position of the chlorine atom and the presence of a phenyl group.
Uniqueness
2-chloro-N4-phenylpyrimidine-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C10H9ClN4 |
|---|---|
分子量 |
220.66 g/mol |
IUPAC 名称 |
2-chloro-4-N-phenylpyrimidine-4,5-diamine |
InChI |
InChI=1S/C10H9ClN4/c11-10-13-6-8(12)9(15-10)14-7-4-2-1-3-5-7/h1-6H,12H2,(H,13,14,15) |
InChI 键 |
DOSOAXSODCIAKI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=NC(=NC=C2N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


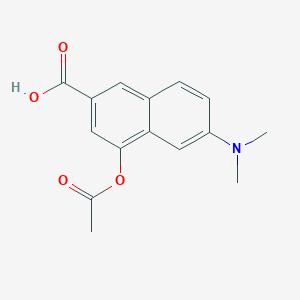
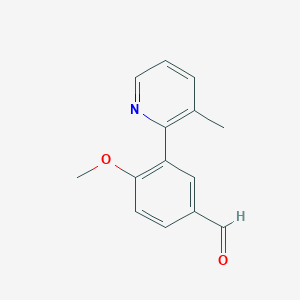
![Tert-butyl 3,3-dimethyl-4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B13937558.png)
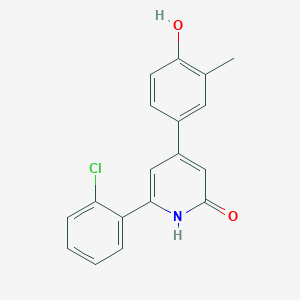
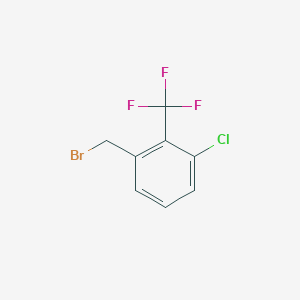
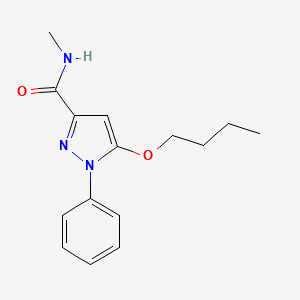
![4-Chloro-3-[(2,5-diiodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937580.png)
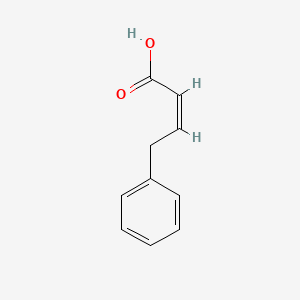
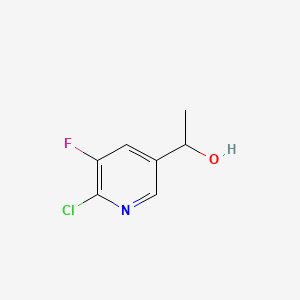
![7-Fluoro-2-methoxy-8-piperazin-1-yl-[1,5]naphthyridine](/img/structure/B13937588.png)
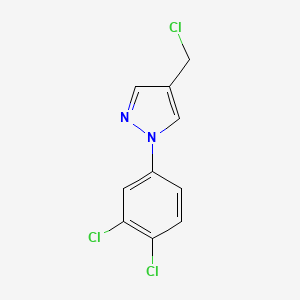
![4-(6-Bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid](/img/structure/B13937604.png)

